2-Bromoterephthalic acid

Catalog No.
S661998
CAS No.
586-35-6
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoterephthalic acid

CAS Number

586-35-6

Product Name

2-Bromoterephthalic acid

IUPAC Name

2-bromoterephthalic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Proteomics Research

-BrPTA is a crucial component in the cleavable cross-linker disuccinimidyl suberate (DSS), which plays a vital role in proteomics research. DSS covalently binds to primary amines present in protein molecules, enabling the identification and characterization of protein-protein interactions and protein complexes. This technique, known as cross-linking mass spectrometry (XL-MS), has revolutionized the understanding of protein function and cellular networks.

Organic Synthesis

2-BrPTA serves as a valuable starting material and intermediate in various organic synthesis reactions []. Its unique chemical structure, featuring a combination of a carboxylic acid group and a bromine atom, allows for diverse transformations. Researchers utilize 2-BrPTA in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals [, ].

2-Bromoterephthalic acid is an aromatic carboxylic acid characterized by the presence of a bromine atom at the second position relative to two carboxylic acid groups on the terephthalic acid backbone. Its chemical formula is C₈H₅BrO₄, and it has a molecular weight of 245.03 g/mol. This compound appears as a white crystalline solid at room temperature and is notable for its polar nature due to the electron-withdrawing bromine atom and the electron-donating carboxyl groups . The unique structure of 2-bromoterephthalic acid contributes to its reactivity and potential applications in various fields, including organic synthesis and proteomics research.

  • Act as a precursor for the synthesis of new bioactive molecules due to its reactive functional groups.
  • Participate in metal chelation due to the carboxyl groups, potentially impacting biological processes involving metal ions.
Due to its functional groups:

  • Bromination: It can be synthesized from terephthalic acid through bromination using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The balanced chemical equation for this reaction is:
    C6H4(COOH)2+Br2C6H3Br(COOH)2+HBr\text{C}_6\text{H}_4(\text{COOH})_2+\text{Br}_2\rightarrow \text{C}_6\text{H}_3\text{Br}(\text{COOH})_2+\text{HBr}
  • Condensation Reactions: The carboxylic acid groups can participate in condensation reactions, forming esters or amides under appropriate conditions.
  • Metal Coordination: The carboxylic groups can form ionic bonds with metal ions, which may have implications in coordination chemistry.

The primary synthesis method for 2-bromoterephthalic acid involves:

  • Bromination of Terephthalic Acid: This method typically employs bromine (Br₂) in conjunction with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction selectively introduces a bromine atom into the aromatic ring of terephthalic acid, resulting in 2-bromoterephthalic acid.

Other synthetic routes may involve modifications of existing compounds or alternative halogenation methods, but these are less common.

2-Bromoterephthalic acid finds applications across various domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals .
  • Proteomics Research: Its role as a cross-linker in mass spectrometry has made it vital for studying protein interactions.
  • Catalysis: It is utilized as a catalyst in specific

Studies have shown that 2-bromoterephthalic acid interacts with various enzymes and proteins, particularly in proteomic applications. Its ability to form covalent bonds with primary amines enhances its utility in understanding protein-protein interactions through cross-linking mass spectrometry techniques . The compound's polar nature also influences its solubility and interaction profiles in biological systems.

Several compounds share structural similarities with 2-bromoterephthalic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Terephthalic AcidTwo carboxylic groups without halogenLacks bromine, making it less reactive
3-Bromoterephthalic AcidBromine at the third positionDifferent reactivity pattern compared to 2-bromoterephthalic acid
4-Bromoterephthalic AcidBromine at the fourth positionExhibits different sterics and electronic effects
Bromobenzoic AcidOne carboxylic group and one bromineSimpler structure with less functional diversity

2-Bromoterephthalic acid stands out due to its dual carboxylic functionalities combined with the electron-withdrawing effect of bromine at a specific position on the aromatic ring, which significantly influences its chemical reactivity and applications compared to these similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

586-35-6

Wikipedia

2-Bromoterephthalic acid

Dates

Modify: 2023-08-15

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